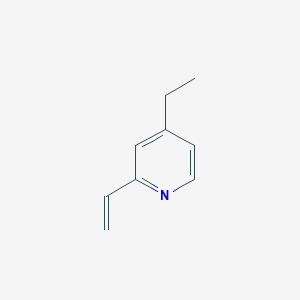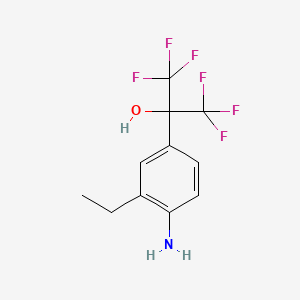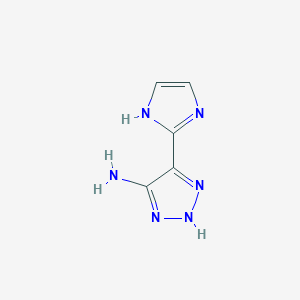
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of both imidazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with sodium azide and copper sulfate in the presence of a base. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring fused to the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: Known for its antifungal and antibacterial properties.
1,2,3-Triazole: Used in click chemistry and as a pharmacophore in drug design.
Benzimidazole: Exhibits antiviral, anticancer, and anti-inflammatory activities.
Uniqueness
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to its combined structural features of imidazole and triazole rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile compound in various scientific fields .
Eigenschaften
Molekularformel |
C5H6N6 |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
5-(1H-imidazol-2-yl)-2H-triazol-4-amine |
InChI |
InChI=1S/C5H6N6/c6-4-3(9-11-10-4)5-7-1-2-8-5/h1-2H,(H,7,8)(H3,6,9,10,11) |
InChI-Schlüssel |
QUAHRYZKWCMEGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)C2=NNN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


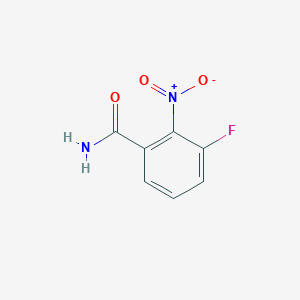
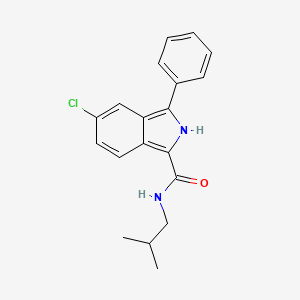

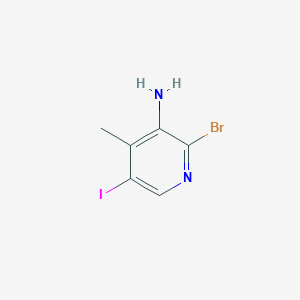
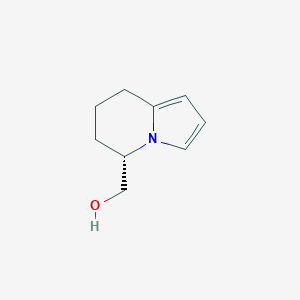
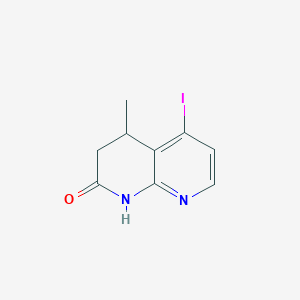

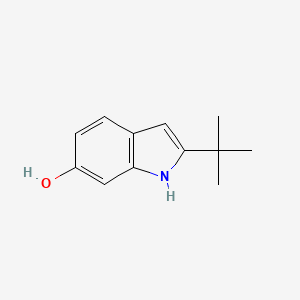
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
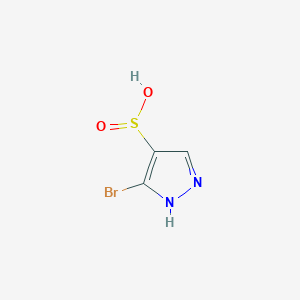
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
